

Structure-Activity Relationship of 1-(2-Pyridyl)piperazine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-(2-Pyridyl)piperazine
Monohydrochloride

Cat. No.: B144163

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The 1-(2-pyridyl)piperazine scaffold is a versatile pharmacophore that has been extensively utilized in the development of a wide range of therapeutic agents. Its unique structural features allow for modification at various positions, leading to derivatives with diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(2-pyridyl)piperazine derivatives, focusing on their performance as urease inhibitors, CXCR3 antagonists, and antipsychotic agents. The information is presented to aid researchers in the rational design of novel and more potent drug candidates.

Comparative Performance Data

The following tables summarize the in vitro activities of various 1-(2-pyridyl)piperazine derivatives against different biological targets.

Table 1: Urease Inhibitory Activity of 1-(2-Pyridyl)piperazine Derivatives

| Compound ID | R1 (at Pyridine) | R2 (at Piperazine) | IC50 (μM)± SD | Reference |
|---------------------|------------------|-------------------------|---------------|-----------|
| 1a | H | -C(=S)NH-phenyl | 3.58 ± 0.84 | [1] |
| 1b | 3-NO2 | -C(=S)NH-(3-Cl-phenyl) | 2.13 ± 0.82 | [1] |
| 1c | 3-NO2 | -C(=S)NH-(3-NO2-phenyl) | 2.56 ± 0.55 | [1] |
| 1d | 3-NO2 | -C(=S)NH-(2-CH3-phenyl) | 2.24 ± 1.63 | [1] |
| 1e | 3-NO2 | -C(=S)NH-(2-Cl-phenyl) | 2.0 ± 0.73 | [1] |
| Thiourea (Standard) | - | - | 23.2 ± 11.0 | [1] |

Table 2: CXCR3 Antagonistic Activity of 1-(2-Pyridyl)piperazine Derivatives

| Compound ID | R (at Piperazine) | hCXCR3 IC50 (nM) | Reference |
|-------------|-------------------|------------------|-----------|
| 2a | H | >10000 | [2] |
| 2b | 2'(S)-ethyl | 0.2 | [2] |
| 2c | 2'(R)-ethyl | 2.4 | |
| 2d | 3'(S)-methyl | 1.1 | |
| 2e | 3'(R)-methyl | 15 | |

Table 3: Receptor Binding Affinities of Antipsychotic 1-(2-Pyridyl)piperazine Analogs

| Compound ID | R (at Piperazine) | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
|------------------------|------------------------|----------------------|---------------------------|
| 3a | -[CH2]4-N(p-F-phenyl)2 | 1.2 | 0.3 |
| 3b | -[CH2]3-N(p-F-phenyl)2 | 3.4 | 0.8 |
| 3c | -[CH2]2-N(p-F-phenyl)2 | 15.6 | 2.1 |
| Haloperidol (Standard) | - | 1.0 | 50 |
| Clozapine (Standard) | - | 126 | 5 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Urease Inhibition Assay (Indophenol Method)

This protocol is adapted from the indophenol method for the determination of ammonia produced by urease activity.[\[3\]](#)[\[4\]](#)

1. Reagents:

- Jack Bean Urease solution (25 U/mL in phosphate buffer, pH 7.0)
- Urea solution (100 mM in phosphate buffer, pH 7.0)
- Phosphate buffer (100 mM, pH 7.0)
- Phenol reagent (5% w/v phenol and 0.025% w/v sodium nitroprusside in water)
- Alkali reagent (2.5% w/v sodium hydroxide and 0.21% w/v sodium hypochlorite in water)
- Test compounds and standard inhibitor (Thiourea) dissolved in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

- In a 96-well plate, add 10 µL of test compound solution at various concentrations.
- Add 40 µL of urease solution to each well.

- Incubate the plate at 37°C for 30 minutes.
- Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.
- Incubate the plate at room temperature for 30 minutes to allow for color development.
- Measure the absorbance at 625 nm using a microplate reader.

3. Data Analysis:

- The percentage of inhibition is calculated using the formula: % Inhibition = $[1 - (\text{Absorbance of test sample} / \text{Absorbance of control})] \times 100$
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CXCR3 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of compounds for the human CXCR3 receptor.^{[5][6][7]}

1. Reagents:

- HEK293 cells stably expressing human CXCR3.
- Binding Buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
- Radioligand: [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11 (PerkinElmer or equivalent).
- Unlabeled Ligand (for non-specific binding): A high concentration of a known CXCR3 antagonist (e.g., 10 µM of a reference compound).
- Test compounds dissolved in a suitable solvent (e.g., DMSO).

2. Membrane Preparation:

- Harvest HEK293-hCXCR3 cells and centrifuge.
- Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Homogenize the cells using a Dounce homogenizer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
- Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in binding buffer and determine the protein concentration.

3. Assay Procedure:

- In a 96-well plate, add 50 μ L of binding buffer containing the test compound at various concentrations.
- Add 50 μ L of radioligand (final concentration \sim 0.1 nM).
- Add 100 μ L of the membrane preparation (10-20 μ g of protein per well).
- For total binding, add buffer instead of the test compound. For non-specific binding, add the unlabeled ligand.
- Incubate the plate at room temperature for 90 minutes with gentle shaking.
- Terminate the assay by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.
- Wash the filters three times with ice-cold wash buffer (Binding Buffer with 500 mM NaCl).
- Dry the filters and add scintillation cocktail.
- Count the radioactivity using a scintillation counter.

4. Data Analysis:

- Specific binding is calculated by subtracting non-specific binding from total binding.
- IC₅₀ values are determined from competition binding curves using non-linear regression analysis (e.g., using GraphPad Prism).

Dopamine D2 and Serotonin 5-HT_{2A} Receptor Binding Assays

This protocol outlines a general procedure for radioligand binding assays for D2 and 5-HT_{2A} receptors.

1. Reagents:

- Cell lines expressing human Dopamine D2 or Serotonin 5-HT_{2A} receptors (e.g., CHO or HEK293 cells).
- D2 Radioligand: [³H]-Spiperone or [³H]-Raclopride.
- 5-HT_{2A} Radioligand: [³H]-Ketanserin or [³H]-MDL 100,907.
- D2 Non-specific binding: Haloperidol (10 μ M).
- 5-HT_{2A} Non-specific binding: Mianserin (10 μ M).
- Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Test compounds dissolved in DMSO.

2. Membrane Preparation:

- Follow the same procedure as described for the CXCR3 receptor binding assay.

3. Assay Procedure:

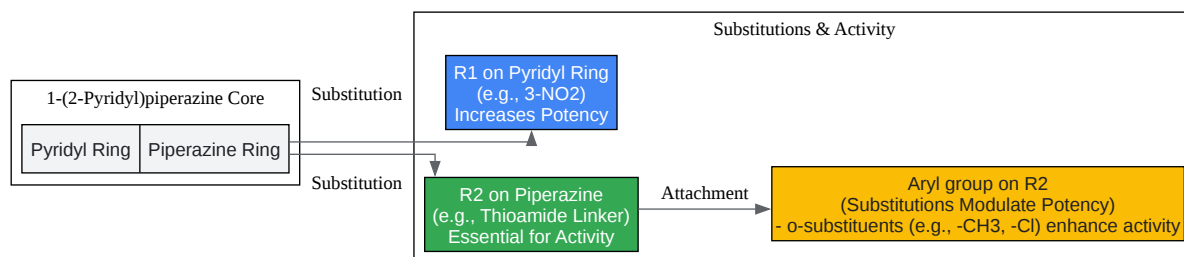
- The assay is performed in a 96-well plate with a final volume of 250 μ L.
- Add 25 μ L of test compound dilutions.
- Add 25 μ L of the appropriate radioligand (final concentration at its K_d value).
- Add 200 μ L of the membrane preparation (protein concentration optimized for each receptor).
- Incubate for 60-90 minutes at room temperature or 37°C (optimized for each receptor).
- Terminate the assay by rapid filtration through GF/B or GF/C filter plates.
- Wash the filters with ice-cold assay buffer.
- Measure the bound radioactivity by liquid scintillation counting.

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine IC_{50} values from competition curves and convert to K_i values using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

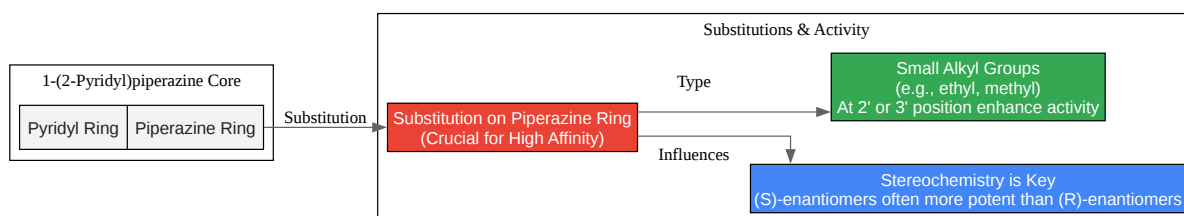
Structure-Activity Relationship (SAR) Insights & Visualizations

The following diagrams illustrate the key SAR findings for each class of 1-(2-pyridyl)piperazine derivatives.



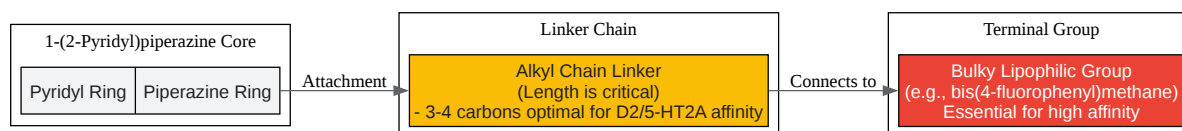
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Caption: SAR for Urease Inhibitors.



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Caption: SAR for CXCR3 Antagonists.



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Caption: SAR for Antipsychotic Agents.

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